![molecular formula C5H11NS B2442467 3-(Methylthio)pyrrolidine CAS No. 164666-10-8](/img/structure/B2442467.png)
3-(Methylthio)pyrrolidine
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Overview
Description
3-(Methylthio)pyrrolidine, also known as 3-MTP, is a heterocyclic organic compound. It has a molecular formula of C6H13NS and is widely used in various scientific experiments. The compound has a molecular weight of 117.22 .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols . The reaction system provides several types of pyrrolidines and piperidines in very good yields .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing ring . The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment and a marked polar surface area . The pyrrolidine nucleus with that of carbocyclic cyclopentane and aromatic pyrrole .
Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, readily available and stable O-benzoylhydroxylamines can act as alkyl nitrene precursors, providing various pyrrolidines in very good yields . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .
Physical And Chemical Properties Analysis
3-(Methylthio)pyrrolidine has a molecular weight of 117.22 . It is a liquid in its physical form .
Scientific Research Applications
- 3-(Methylthio)pyrrolidine exhibits antioxidant activity due to its sulfur-containing moiety. It can scavenge free radicals and protect cells from oxidative damage. Researchers have explored its potential in preventing oxidative stress-related diseases .
- Studies suggest that 3-(Methylthio)pyrrolidine possesses anti-inflammatory properties. It may modulate inflammatory pathways and reduce inflammation in various tissues. Further investigations are ongoing to understand its mechanisms .
- The compound has demonstrated antibacterial and antifungal effects. Researchers have investigated its potential as a novel antimicrobial agent against pathogenic bacteria and fungi .
- 3-(Methylthio)pyrrolidine has shown promise as an antiparasitic agent. It may inhibit the growth of parasites and helminths, making it relevant for parasitic infections .
- Some studies indicate that 3-(Methylthio)pyrrolidine could influence neurotransmitter systems. Its neuropharmacological effects are being explored for potential therapeutic applications in neurological disorders .
- Researchers have investigated the protective effects of 3-(Methylthio)pyrrolidine on various organs, including the liver, kidney, and heart. It may mitigate damage caused by oxidative stress or inflammation .
Antioxidant Properties
Anti-Inflammatory Effects
Antibacterial and Antifungal Activity
Antiparasitic and Anthelmintic Properties
Neuropharmacological Applications
Organ Protective Effects
Safety And Hazards
While specific safety data for 3-(Methylthio)pyrrolidine was not found, it’s important to handle all chemicals with care. Pyrrolidine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .
Future Directions
Pyrrolidine derivatives, including 3-(Methylthio)pyrrolidine, continue to be of interest in drug discovery due to their wide range of biological activities . They serve as a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-methylsulfanylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUWMEUBLIEWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)pyrrolidine | |
CAS RN |
164666-10-8 |
Source
|
Record name | 3-(methylsulfanyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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